3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOHWNCYMPRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps, starting with the formation of the chromeno[4,3-b]pyridin-5-one core. One common approach is the Hantzsch reaction, which assembles the pyranopyridine fragment in a one-step process. The reaction involves the use of binucleophiles to achieve chemoselective γ-pyrone ring opening and recyclization to form the five-membered cycles.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide include its potential use as a bioactive molecule in drug discovery. Its antimicrobial and antifungal properties have been studied, showing promising results against various pathogens[_{{{CITATION{{{_2{Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3 ....
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its structural similarity to certain alkaloids suggests it may have analgesic and anti-inflammatory properties.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Gaps
- Spectroscopic Data: and provide detailed NMR/IR for simpler benzamides but lack data for chromenopyridine derivatives, complicating direct comparisons.
- Synthetic Challenges: The chromenopyridine core may require multi-step synthesis under controlled conditions, unlike thiadiazole-based analogs .
Biological Activity
3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The compound can be synthesized through various methodologies that involve the reaction of chromene derivatives with benzamide precursors. The synthetic pathway often includes steps such as:
- Formation of Chromene Derivatives : Utilizing salicylaldehydes and malononitrile in solvent-free conditions to yield chromeno[4,3-b]pyridine structures.
- Chlorination and Benzamide Formation : The introduction of chlorine and subsequent formation of the benzamide moiety through acylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, revealing promising pharmacological properties.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that the compound may exert its effects through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, possibly through the inhibition of apoptotic pathways.
Case Studies
Several case studies have documented the biological activities of related compounds within the chromeno-pyridine family. For example:
- Neuroprotective Study : A study on a similar chromeno-pyridine derivative demonstrated a reduction in oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of related compounds against multidrug-resistant bacterial strains, emphasizing their potential as novel antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
-
Core Formation : Construction of the chromeno[4,3-b]pyridine core via cyclization of precursors under controlled temperature (e.g., reflux in ethanol or DMF) .
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Functionalization : Introduction of the 3-chlorobenzamide group via amide coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure high yields .
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Optimization : Solvent choice (e.g., DMSO for polar intermediates) and catalyst selection (e.g., palladium for cross-coupling steps) are critical for purity (>95% by HPLC) .
Key Data :
Parameter Example Conditions Reaction Time 12–48 hours (varies by step) Temperature 80–120°C for cyclization Yield Range 60–85% (final step)
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., chromeno-pyridine aromatic signals at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₂₀H₁₃ClN₂O₃; calc. 364.07 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the chromeno-pyridine core .
- Degradation Pathways : Susceptible to hydrolysis in aqueous acidic/basic conditions; monitor via TLC or HPLC for byproducts like 5-oxo chromenone derivatives .
Advanced Research Questions
Q. How does the chromeno-pyridine scaffold influence the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Mechanistic Insight : The planar chromeno-pyridine core facilitates π-π stacking with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
- Assay Design : Use fluorescence polarization assays with recombinant proteins to measure IC₅₀ values. For example, IC₅₀ = 0.8 µM reported against GR (glucocorticoid receptor) in cellular transrepression models .
- Structure-Activity Relationship (SAR) : Chlorine at position 3 enhances hydrophobic interactions, while the 4-methyl group modulates solubility .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration in kinase assays) .
- Control Experiments : Test metabolite interference (e.g., nitroreductase-mediated degradation) via LC-MS/MS .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding poses across protein conformations .
Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?
- Methodological Answer :
-
Process Chemistry : Transition from batch to continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
-
Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling; Pd/C often reduces metal leaching in scaled reactions .
-
Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
Optimization Data :
Parameter Small-Scale Yield Optimized Large-Scale Yield Cyclization Step 65% 82% Final Coupling 70% 88%
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory or anticancer potential?
- Methodological Answer :
- Cancer Models : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations; compare to cisplatin controls .
- Inflammation Models : LPS-induced TNF-α suppression in human whole blood assays (IC₅₀ < 1 µM achievable) .
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
